

Comprehensive Technical Guide: SAR-20347

Stock Solution Preparation and Experimental Applications

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Compound Focus: SAR-20347

Cat. No.: S542453

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Introduction to SAR-20347

SAR-20347 is a potent, ATP-competitive small molecule inhibitor with **selectivity for TYK2 and JAK1** over other JAK family members, exhibiting IC_{50} values of 0.6 nM and 23 nM, respectively [1] [2]. This **dual inhibitor** effectively blocks signaling from multiple cytokines implicated in inflammatory diseases, including IL-12, IL-23, IL-22, and IFN- α [3]. **SAR-20347** has demonstrated significant efficacy in preclinical models of immune-mediated diseases, particularly in an **imiquimod-induced psoriasis model** where it reduced disease pathology, keratinocyte activation, and proinflammatory cytokine levels [3]. This application note provides detailed protocols for stock solution preparation, in vitro and in vivo applications of **SAR-20347** to ensure reproducible experimental results in kinase research and drug discovery.

Chemical Properties & Handling

Key Characteristics

SAR-20347 (CAS: 1450881-55-6) has a molecular formula of $C_{21}H_{18}ClFN_4O_4$ and a molecular weight of **444.84 g/mol** [1] [2]. The compound is typically supplied as a **light yellow to yellow solid powder** [4] and is

soluble in DMSO but insoluble in water or ethanol [2]. The chemical structure features key hydrogen bond acceptors and donors that facilitate interactions with the kinase hinge region, while its substituents target hydrophobic pockets and solvent-accessible surfaces [3].

Table 1: Physicochemical Properties of **SAR-20347**

Property	Value	Reference
Molecular Weight	444.84 g/mol	[1]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	7	[5]
Rotatable Bonds	5-6	[4] [5]
Topological Polar Surface Area	110.69 Å ²	[5]
XLogP	3.08	[5]
Lipinski's Rule Violations	0	[5]

Storage & Stability

For long-term storage, **SAR-20347** powder should be kept at **-20°C** in a desiccated environment, where it remains stable for approximately **3 years** [1] [4]. Reconstituted stock solutions in DMSO can be stored at **-80°C for 2 years** or at **-20°C for 1 year** [1]. To maintain stability and prevent water absorption, **aliquot stock solutions** to avoid repeated freeze-thaw cycles, and use airtight containers with desiccant packs for powder storage [1].

Stock Solution Preparation

DMSO Stock Solutions

Table 2: DMSO Stock Solution Preparation Guide

Target Concentration	Mass per 1 mL DMSO	Preparation Notes
10 mM	4.45 mg	Standard concentration for cellular assays
25 mg/mL	25 mg	For high-concentration master stocks
100 mg/mL	100 mg	Maximum solubility; requires warming & sonication

For preparing DMSO stock solutions:

- **Weighing:** Accurately weigh the desired amount of **SAR-20347** powder using an analytical balance.
- **Dissolution:** Transfer the compound to a suitable vial and add the required volume of **fresh, high-quality DMSO** (Hygroscopic DMSO significantly impacts solubility; use newly opened containers) [1].
- **Mixing:** Vortex the mixture thoroughly for 30-60 seconds, then **sonicate in a water bath** for 5-10 minutes if complete dissolution is not achieved. The solution should appear clear without particulate matter.
- **Aliquoting:** Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles and maintain stability.
- **Storage:** Store aliquots at **-80°C** for long-term storage (2 years) or at **-20°C** for shorter-term use (1 year) [1].

In Vivo Formulations

For animal studies, **SAR-20347** requires specific formulations to ensure proper bioavailability and dosing. Below are two validated formulations for in vivo administration:

Formulation 1: Aqueous Suspension/Solution

- **Composition:** 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline [1] [2]

- **Preparation:**

- Add 100 μ L of 25 mg/mL DMSO stock solution to 400 μ L PEG300, mix thoroughly
- Add 50 μ L Tween-80, mix until clear
- Add 450 μ L saline gradually while mixing
- Final concentration: 2.5 mg/mL (5.62 mM) [1]

Formulation 2: SBE- β -CD Based Solution

- **Composition:** 10% DMSO + 90% (20% SBE- β -CD in saline) [1] [4]

- **Preparation:**

- Prepare 20% SBE- β -CD in saline by dissolving 2 g SBE- β -CD in 10 mL saline
- Add 100 μ L of 25 mg/mL DMSO stock to 900 μ L of 20% SBE- β -CD solution
- Mix thoroughly until clear
- Final concentration: 2.5 mg/mL (5.62 mM) [1]

Both formulations should be prepared freshly for each administration and used immediately for optimal results [1].

In Vitro Applications & Protocols

Kinase Inhibition Assays

SAR-20347 exhibits a characteristic inhibition profile against JAK family kinases, with the highest potency against TYK2.

Table 3: **SAR-20347** Inhibition Profile Against JAK Family Members

Kinase Target	IC ₅₀ (Biochemical Assay)	IC ₅₀ (Cellular Assay)	Assay Type
TYK2	0.6 nM	126 nM (NK-92 cells)	IL-12-induced STAT4 phosphorylation [1] [3]
JAK1	23 nM	345-407 nM (TF-1/CD14+ cells)	IL-6-induced STAT3 phosphorylation [1] [6]

Kinase Target	IC ₅₀ (Biochemical Assay)	IC ₅₀ (Cellular Assay)	Assay Type
JAK2	26 nM	Not determined	Biochemical kinase assay [1] [2]
JAK3	41 nM	Not determined	Biochemical kinase assay [1] [2]

TR-FRET Kinase Assay Protocol [3]:

- Prepare kinase reaction buffer containing recombinant kinase (TYK2, JAK1, JAK2, or JAK3), 10 μM ATP, and GFP-STAT3 substrate in 1% DMSO
- Add **SAR-20347** at varying concentrations (typically 0.1 nM-10 μM) and incubate for 1 hour at room temperature
- Stop reaction and add Tb-labeled anti-pSTAT3 antibody
- Incubate for 1 hour and read plates using TR-FRET detection
- Calculate IC₅₀ values using nonlinear regression analysis of dose-response data

Cellular Signaling Inhibition

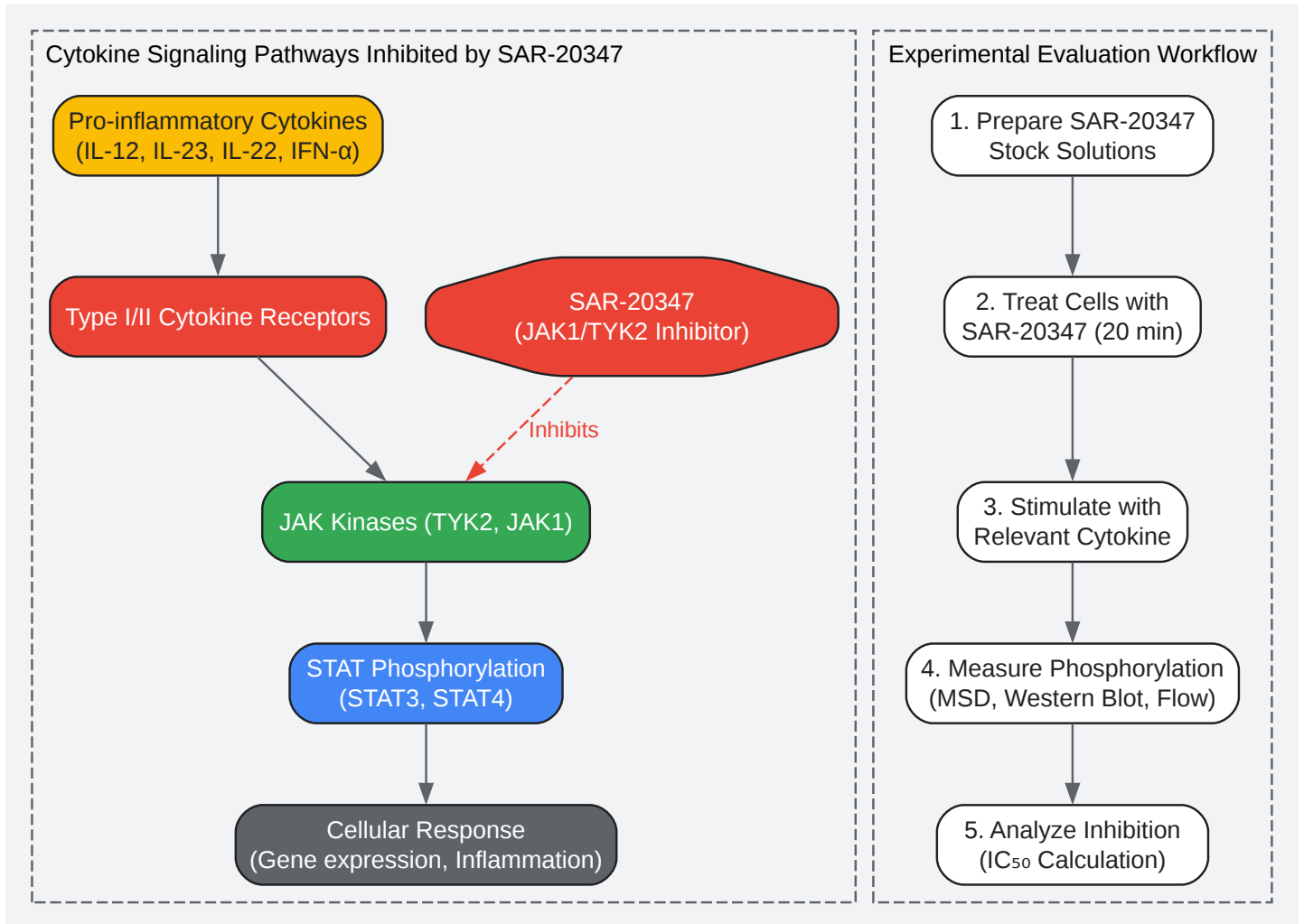
IL-12-Induced STAT4 Phosphorylation in NK-92 Cells [1] [3]:

- Culture NK-92 cells in RPMI 1640 with 10% charcoal/dextran-stripped FBS overnight
- Plate cells in 96-well plates and pre-treat with **SAR-20347** (0.1 nM-10 μM) for 20 minutes
- Stimulate with IL-12 (10-20 ng/mL) for 15-30 minutes
- Fix cells and measure pSTAT4 levels using MSD plates or Western blot
- **SAR-20347** typically shows IC₅₀ of 126 nM in this assay [1]

IL-6-Induced STAT3 Phosphorylation in TF-1 Cells [6] [3]:

- Serum-restrict TF-1 cells overnight in OptiMEM with 0.5% charcoal/dextran-stripped FBS
- Pre-incubate with **SAR-20347** for 20 minutes
- Stimulate with IL-6 (10-50 ng/mL) for 15-30 minutes
- Measure pSTAT3 levels using MSD or flow cytometry
- Expected IC₅₀: 345 nM [6]

The following diagram illustrates the cellular signaling pathways inhibited by **SAR-20347** and the experimental workflow for evaluating its effects:



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In Vivo Applications & Protocols

Imiquimod-Induced Psoriasis Model

The most extensively validated in vivo application of **SAR-20347** is in the **imiquimod-induced psoriasis model** [3]:

Experimental Protocol:

- **Animals:** Use wild-type mice (C57BL/6 background, 8-12 weeks old)
- **Compound Administration:**
 - Prepare **SAR-20347** fresh daily using Formulation 1 (5% DMSO, 40% PEG300, 5% Tween-80, 50% saline)
 - Administer orally at **60 mg/kg** 30 minutes before and 5 hours after imiquimod application [3]
- **Disease Induction:** Apply 62.5 mg of 5% imiquimod cream daily to shaved back skin for 5-7 consecutive days
- **Disease Assessment:**
 - Evaluate psoriasis area and severity index (PASI) daily
 - Measure skin thickness with calipers
 - Collect tissue for histology and cytokine analysis
- **Endpoint Analysis:**
 - Harvest skin samples for H&E staining and immunohistochemistry
 - Isolate RNA for gene expression analysis of IL-23, IL-17, IL-22, and antimicrobial peptides
 - Collect serum for cytokine measurement (IFN- γ , IL-17, SAA)

Expected Results: **SAR-20347** treatment typically results in a **striking decrease in disease pathology**, including reduced acanthosis, keratinocyte activation, and proinflammatory cytokine levels compared to vehicle-treated controls [3]. The dual inhibition of JAK1 and TYK2 proves more effective than TYK2 inhibition alone in reducing psoriasis pathogenesis.

Cytokine Signaling Inhibition In Vivo

IL-12-Induced IFN- γ Production [3]:

- Administer **SAR-20347** orally (60 mg/kg) to wild-type mice
- After 30 minutes, inject IL-12 (100-500 ng) intraperitoneally
- Collect serum 24 hours post-cytokine injection
- Measure IFN- γ levels by ELISA
- **Expected outcome:** 91% inhibition of IFN- γ production compared to vehicle-treated animals [1]

IL-22-Induced Serum Amyloid A (SAA) [6] [3]:

- Pre-treat mice with **SAR-20347** (50 mg/kg, p.o.) 30 minutes prior to IL-22 administration
- Inject IL-22 (10 μ g, i.p.)
- Collect serum 24 hours later
- Measure SAA levels by ELISA
- **Expected outcome:** 44% reduction in SAA levels [6]

Quality Control & Troubleshooting

Quality Control Measures

- **Purity Verification:** Confirm **SAR-20347** purity ($\geq 98\%$ by HPLC) before preparing stock solutions [6]
- **Solution Clarity:** Ensure complete dissolution yielding clear solutions without particulate matter
- **Concentration Validation:** Verify stock solution concentrations by UV spectrophotometry when possible
- **Biological Validation:** Periodically test stock solutions in control cellular assays (e.g., IL-12-induced STAT4 phosphorylation) to confirm potency

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for **SAR-20347** Applications

Problem	Potential Cause	Solution
Poor solubility in DMSO	Old/contaminated DMSO; insufficient mixing	Use fresh DMSO; warm to 37°C; sonicate longer
Reduced potency in assays	Degraded compound; improper storage	Prepare fresh aliquots; verify storage conditions
High background in cellular assays	Serum components interfering	Use charcoal-stripped FBS during serum restriction
Inconsistent in vivo results	Formulation instability; dosing issues	Prepare formulations fresh; ensure proper administration timing
Low inhibition of target	Off-target effects; wrong concentration	Validate assay conditions; perform dose-response

Conclusion

SAR-20347 represents a valuable research tool for investigating JAK1 and TYK2 signaling in inflammatory processes. The protocols outlined in this application note provide detailed methodologies for preparing stock solutions, formulating for in vivo administration, and assessing biological activity across various experimental systems. The **dual JAK1/TYK2 inhibitory profile** of **SAR-20347** offers advantages over selective inhibitors for studying complex cytokine networks in autoimmune and inflammatory diseases. By following these standardized protocols, researchers can ensure reproducible and reliable results in their investigations of JAK-STAT signaling pathways and the therapeutic potential of their modulation.

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